![molecular formula C15H17NO2 B2762450 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone CAS No. 1798046-58-8](/img/structure/B2762450.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone
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Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties. ABT-594 has been found to be effective in animal models of pain, and has shown promise in clinical trials as well.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved. This has been applied in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Asymmetric 1,3-Dipolar Cycloadditions
The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Monoamine Neurotransmitter Re-uptake Inhibitors
The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This has potential applications in the treatment of various neurological and psychological disorders .
Drug Discovery
The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Challenging Scaffold Acquisition
Due to its unique structure, the compound can be a challenging scaffold to acquire . This presents opportunities for the development of novel synthetic methodologies .
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(11-18-14-7-2-1-3-8-14)16-12-5-4-6-13(16)10-9-12/h1-5,7-8,12-13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNBKGQCWCPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone |
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